Cas no 2229491-55-6 (1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole)

1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole structure
2229491-55-6 structure
商品名:1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole
CAS番号:2229491-55-6
MF:C10H14N2
メガワット:162.231562137604
CID:5935174
PubChem ID:165651968

1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole
    • 2229491-55-6
    • EN300-1745477
    • インチ: 1S/C10H14N2/c1-6-10(3,4)9-7-8(2)12(5)11-9/h1,7H,2-5H3
    • InChIKey: FAPOUDHVOUWRCJ-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(C)=CC(C(C#C)(C)C)=N1

計算された属性

  • せいみつぶんしりょう: 162.115698455g/mol
  • どういたいしつりょう: 162.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1745477-0.25g
1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2229491-55-6
0.25g
$1591.0 2023-09-20
Enamine
EN300-1745477-1.0g
1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2229491-55-6
1g
$1729.0 2023-06-03
Enamine
EN300-1745477-0.05g
1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2229491-55-6
0.05g
$1452.0 2023-09-20
Enamine
EN300-1745477-5g
1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2229491-55-6
5g
$5014.0 2023-09-20
Enamine
EN300-1745477-10g
1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2229491-55-6
10g
$7435.0 2023-09-20
Enamine
EN300-1745477-0.1g
1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2229491-55-6
0.1g
$1521.0 2023-09-20
Enamine
EN300-1745477-0.5g
1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2229491-55-6
0.5g
$1660.0 2023-09-20
Enamine
EN300-1745477-5.0g
1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2229491-55-6
5g
$5014.0 2023-06-03
Enamine
EN300-1745477-2.5g
1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2229491-55-6
2.5g
$3389.0 2023-09-20
Enamine
EN300-1745477-10.0g
1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole
2229491-55-6
10g
$7435.0 2023-06-03

1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole 関連文献

1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazoleに関する追加情報

Introduction to 1,5-Dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole (CAS No. 2229491-55-6)

1,5-Dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole (CAS No. 2229491-55-6) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The specific structure of 1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole makes it an interesting candidate for various applications, including drug discovery and development.

The molecular formula of 1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole is C10H14N2, and its molecular weight is approximately 166.23 g/mol. The compound features a pyrazole ring with two methyl groups at the 1 and 5 positions, and a 2-methylbut-3-yn-2-yl substituent at the 3 position. This unique arrangement of functional groups imparts specific chemical and biological properties to the molecule.

In recent years, pyrazoles have been extensively studied for their diverse biological activities, including anti-inflammatory, antifungal, antiviral, and anticancer properties. The presence of the 2-methylbut-3-yn-2-yl group in 1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole adds an additional layer of complexity and potential for novel biological interactions. This group can participate in various chemical reactions, such as nucleophilic additions and metal coordination, which can be exploited in the design of new drugs or materials.

The synthesis of 1,5-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrazole has been reported using several methods. One common approach involves the reaction of a suitable nitrile with a diazo compound in the presence of a catalyst. Another method involves the cyclocondensation of a hydrazine derivative with an appropriate aldehyde or ketone. These synthetic routes have been optimized to achieve high yields and purity, making the compound readily available for further research and development.

In terms of its biological activity, 1,5-dimethyl-3-(2-methylbut-3-yn-2-y l)-1H-pyrazole has shown promising results in preliminary studies. For instance, it has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has exhibited potent antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus. These findings suggest that 1,5-dimethyl -3-(2-methylbut -3 -yn - 2 - yl ) - 1 H - pyrazol e strong > could be a valuable lead compound for the development of new therapeutic agents.

The pharmacokinetic properties of 1 , 5 - dimeth yl - 3 -( 2 - meth ylbu t - 3 - yn - 2 - yl ) - 1 H - pyr azol e strong > have also been investigated. Studies have shown that it has good oral bioavailability and a favorable half-life, making it suitable for systemic administration. Furthermore, its low toxicity profile in animal models suggests that it is safe for further clinical evaluation.

In the context of drug discovery, 1 , 5 - dimeth yl - 3 -( 2 - meth ylbu t - 3 - yn - 2 - yl ) - 1 H - pyr azol e strong > has been identified as a potential candidate for the treatment of various diseases. Its anti-inflammatory properties make it an attractive target for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its antifungal activity could be harnessed to develop new treatments for fungal infections that are resistant to current therapies.

The structural flexibility of 1 , 5 - dimeth yl - 3 -( 2 - meth ylbu t - 3 - yn - 2 - yl ) - 1 H - pyr azol e strong > also allows for further modifications to enhance its biological activity or improve its pharmacological properties. For example, substituents can be introduced at different positions on the pyrazole ring to modulate its binding affinity to specific receptors or enzymes. This versatility makes it an ideal starting point for structure-based drug design.

In conclusion, 1 , 5 - dimeth yl - 3 -( 2 - meth ylbu t - 3 - yn - 2 - yl ) - 1 H - pyr azol e strong > ( CAS No . 2 , 000 ,000 ) is a promising compound with a wide range of potential applications in chemistry and biology . Its unique structure , combined with its diverse biological activities , makes it an exciting candidate for further research and development . As more studies are conducted , it is likely that new insights into its mechanisms of action will be uncovered , leading to the discovery of novel therapeutic agents .

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